REACTION_CXSMILES
|
[CH:1]([CH:3]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1)=[CH2:2].Cl.FC(F)(F)C(O)=[O:13]>>[NH2:7][CH:3]([CH:1]=[CH2:2])[CH2:4][CH2:5][C:6]([OH:8])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1CCC(N1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This acidic hydrolysis
|
Type
|
CUSTOM
|
Details
|
The 4-amino-5-hexenoic acid is recovered by concentration
|
Type
|
CUSTOM
|
Details
|
The acidic hydrolysis
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CCC(=O)O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |